p-Toluenesulfonic acid, isopropylidenehydrazide

Catalog No.
S1907344
CAS No.
3900-79-6
M.F
C10H14N2O2S
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluenesulfonic acid, isopropylidenehydrazide

CAS Number

3900-79-6

Product Name

p-Toluenesulfonic acid, isopropylidenehydrazide

IUPAC Name

4-methyl-N-(propan-2-ylideneamino)benzenesulfonamide

Molecular Formula

C10H14N2O2S

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C10H14N2O2S/c1-8(2)11-12-15(13,14)10-6-4-9(3)5-7-10/h4-7,12H,1-3H3

InChI Key

XJXJLURHJAVZJI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C

This doesn't necessarily mean the compound lacks research potential, but it suggests it's a less common molecule or one studied in private research settings.

Here are some potential areas where p-Toluenesulfonic acid, isopropylidenehydrazide might be relevant for scientific research based on the structure of the molecule:

  • Organic synthesis: The presence of the sulfonic acid group (p-Toluenesulfonic acid) suggests the molecule might be a potential acid catalyst for various organic reactions. However, more specific information about its catalytic properties is needed.
  • Hydrazone formation: The isopropylidenehydrazide portion of the molecule indicates it could be a reagent for the formation of specific types of hydrazones. Hydrazones are a class of organic compounds with various applications in medicinal chemistry and materials science .

p-Toluenesulfonic acid, isopropylidenehydrazide is a chemical compound with the molecular formula C10H14N2O2SC_{10}H_{14}N_{2}O_{2}S. It appears as a white solid and is soluble in various organic solvents, though it is not soluble in water or alkanes. This compound is primarily utilized as a reagent in organic synthesis, particularly due to its ability to form reactive intermediates such as hydrazones and diazo compounds .

  • Formation of Hydrazones: It reacts with ketones and aldehydes to produce hydrazones, which can be further transformed into other reactive species. The general reaction can be represented as:
    CH3C6H4SO2NHNH2+R2C=OCH3C6H4SO2NHN=CR2+H2OCH_3C_6H_4SO_2NHNH_2+R_2C=O\rightarrow CH_3C_6H_4SO_2NHN=CR_2+H_2O
  • Decomposition: Upon heating, p-toluenesulfonic acid, isopropylidenehydrazide can decompose to release diimide (N2H2N_2H_2), which acts as a reducing agent .
  • 1,3-Dipolar Cycloaddition: This compound can also be involved in 1,3-dipolar cycloaddition reactions leading to the synthesis of NN-heterocycles.

Research indicates that p-toluenesulfonic acid, isopropylidenehydrazide exhibits significant biological activities. It has been noted for its potential antidepressant properties and its ability to inhibit monoamine oxidase, an enzyme associated with the breakdown of neurotransmitters. This makes it relevant in psychotherapy for treating depression and related disorders .

The synthesis of p-toluenesulfonic acid, isopropylidenehydrazide typically involves the reaction of p-toluenesulfonyl chloride with isopropyl hydrazine. The general procedure includes:

  • Dissolving p-toluenesulfonyl chloride in a suitable solvent (e.g., benzene).
  • Adding isopropyl hydrazine gradually while maintaining controlled temperatures.
  • Filtering and purifying the resulting product through recrystallization from an appropriate solvent like toluene .

p-Toluenesulfonic acid, isopropylidenehydrazide finds applications in various fields:

  • Organic Synthesis: It serves as a key reagent for synthesizing hydrazones and diazo compounds.
  • Polymer Chemistry: The compound is employed as a foaming agent in polymer production.
  • Pharmaceuticals: Its biological activity makes it a candidate for developing antidepressant medications .

Studies have shown that p-toluenesulfonic acid, isopropylidenehydrazide interacts with various biological systems primarily through its inhibition of monoamine oxidase. This interaction leads to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation .

Several compounds share structural or functional similarities with p-toluenesulfonic acid, isopropylidenehydrazide. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
p-Toluenesulfonyl hydrazideSimilar sulfonyl groupUsed primarily as a reagent in organic synthesis
BenzylhydrazineSimilar hydrazine structureExhibits different reactivity patterns
Acetophenone hydrazoneContains carbonyl groupUsed in different synthetic pathways
TriisopropylbenzenesulfonylhydrazideLarger alkyl groupsMore effective in certain reduction reactions

p-Toluenesulfonic acid, isopropylidenehydrazide's unique combination of properties makes it particularly valuable in both synthetic chemistry and medicinal applications, distinguishing it from other similar compounds.

XLogP3

1.4

Other CAS

3900-79-6

Dates

Modify: 2023-08-16

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